褪黑素甲氧基-d3

描述

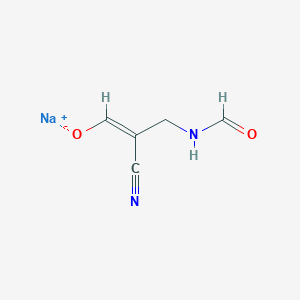

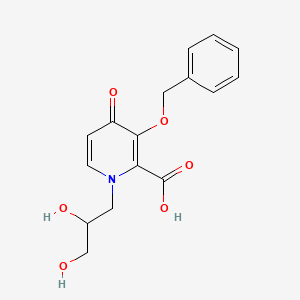

Melatonin Methoxy-d3 is a deuterated form of melatonin, specifically labeled with deuterium at the methoxy group. Melatonin, known chemically as N-acetyl-5-methoxytryptamine, is a hormone primarily produced by the pineal gland in the brain. It plays a crucial role in regulating sleep-wake cycles and circadian rhythms. The deuterated version, Melatonin Methoxy-d3, is often used in scientific research to study the pharmacokinetics and metabolic pathways of melatonin due to its stability and distinguishable mass spectrometric properties.

科学研究应用

Melatonin Methoxy-d3 has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound in mass spectrometry to study the metabolic pathways of melatonin.

Biology: Helps in understanding the role of melatonin in circadian rhythms and sleep regulation.

Medicine: Investigated for its potential therapeutic effects in sleep disorders, cancer, and neurodegenerative diseases.

Industry: Utilized in the development of melatonin-based supplements and pharmaceuticals.

作用机制

Target of Action

Melatonin Methoxy-d3, also known as Melatonin, is a neuro-hormone that primarily targets the melatonin receptor type 1A . This receptor is a G-protein coupled receptor, which plays a key role in the regulation of the circadian rhythm . Melatonin also binds to cytoplasmic and intra-nuclear receptors, allowing it to regulate the expression of key mediators of different signaling pathways .

Mode of Action

Melatonin interacts with its targets through both receptor-mediated and non-receptor mediated pathways . It binds to the melatonin receptor type 1A, which then acts on adenylate cyclase, leading to the inhibition of a cAMP signal transduction pathway .

Biochemical Pathways

Melatonin affects various signaling pathways. It can regulate the signaling output of pathways involved in inflammation by acting as an anti-oxidant molecule . It also has the ability to activate its receptors located at the cellular membrane and in the nucleus of the cells, altering normal cellular functions and affecting the expression of key mediators of different signaling pathways . Dysregulation in the MAPK pathway, for instance, is implicated in the evolution of several types of cancer .

Pharmacokinetics

The pharmacokinetics of Melatonin Methoxy-d3 is complex and can be influenced by various factors . It is a derivative of tryptophan and its bioavailability after oral administration ranges from 9 to 33% . Factors such as age, caffeine, smoking, oral contraceptives, feeding status, and certain medications like fluvoxamine can affect its pharmacokinetics .

Result of Action

The actions of Melatonin Methoxy-d3 are multidimensional. It is associated with the advancement of apoptosis, the arrest of the cell cycle, inhibition of metastasis, and antioxidant activity . For example, Melatonin reduced MMP-9 expression in nasopharyngeal carcinoma and oral carcinoma by inhibiting the binding affinity of transcription factor SP-1 to DNA; this led to reduced cell migration potential and EMT .

Action Environment

The effects of Melatonin Methoxy-d3 can be influenced by environmental factors. Its synthesis and secretion are regulated by the suprachiasmatic nucleus (SCN) through a complex neural network . The secretion of melatonin increases in darkness and decreases during exposure to light, thereby regulating the circadian rhythms of several biological functions, including the sleep-wake cycle .

生化分析

Biochemical Properties

Melatonin Methoxy-d3, similar to melatonin, interacts with various enzymes, proteins, and other biomolecules. It is involved in many physiological processes such as reproduction, sleep, antioxidant effect, and circadian rhythm . It is synthesized mainly from the metabolism of tryptophan via serotonin in the pineal gland .

Cellular Effects

Melatonin Methoxy-d3 influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to affect DNA damage response (DDR), a signaling pathway which can ultimately control cell proliferation and apoptosis . It also has a significant impact on various types of cells and cellular processes, including its effects on cellular proliferation and apoptosis, and processes such as angiogenesis .

Molecular Mechanism

Melatonin Methoxy-d3 exerts its effects at the molecular level through various mechanisms. It can bind to cytoplasmic and intra-nuclear receptors, regulating the expression of key mediators of different signaling pathways . It also has anti-inflammatory, antiapoptotic, and powerful antioxidant effects by subtle mechanisms in mitochondrial metabolic pathways .

Dosage Effects in Animal Models

The effects of Melatonin Methoxy-d3 vary with different dosages in animal models

Metabolic Pathways

Melatonin Methoxy-d3 is involved in the metabolic pathways of melatonin. It is synthesized mainly from the metabolism of tryptophan via serotonin

Transport and Distribution

Melatonin Methoxy-d3, like melatonin, is distributed throughout the body due to its amphiphilic nature . It can penetrate and influence all cells’ activity

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Melatonin Methoxy-d3 involves the incorporation of deuterium into the methoxy group of melatonin. One common method includes the use of deuterated reagents in the methylation step of the synthesis. For instance, deuterated methyl iodide (CD3I) can be used to replace the hydrogen atoms in the methoxy group with deuterium atoms.

Industrial Production Methods: Industrial production of Melatonin Methoxy-d3 follows similar synthetic routes but on a larger scale. The process involves:

- Hydroxylation of tryptophan to produce 5-hydroxytryptophan.

- Decarboxylation to form serotonin.

- Acetylation to produce N-acetylserotonin.

- Methylation using deuterated methyl iodide to yield Melatonin Methoxy-d3.

化学反应分析

Types of Reactions: Melatonin Methoxy-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-acetyl-5-methoxyindole-3-acetic acid.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.

Major Products:

Oxidation: N-acetyl-5-methoxyindole-3-acetic acid.

Reduction: N-acetylserotonin.

Substitution: Various substituted derivatives depending on the nucleophile used.

相似化合物的比较

N-acetylserotonin: A precursor in the biosynthesis of melatonin.

Serotonin: A neurotransmitter involved in mood regulation and a precursor to melatonin.

5-hydroxytryptophan: An intermediate in the synthesis of serotonin and melatonin.

Uniqueness: Melatonin Methoxy-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic research and in understanding the detailed metabolic pathways of melatonin.

属性

CAS 编号 |

60418-64-6 |

|---|---|

分子式 |

C13H16N2O2 |

分子量 |

235.301 |

IUPAC 名称 |

N-[2-[5-(trideuteriomethoxy)-1H-indol-3-yl]ethyl]acetamide |

InChI |

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i2D3 |

InChI 键 |

DRLFMBDRBRZALE-BMSJAHLVSA-N |

SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |

同义词 |

N-[2-[5-(methoxy-d3)-1H-indol-3-yl]ethyl]-acetamide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

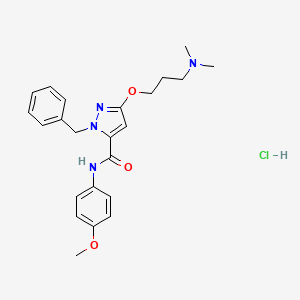

![N-[(2R)-2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B571458.png)